1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide
Overview
Description
1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a chlorophenyl group. Its molecular formula is C22H26ClN3O4S, and it has a molecular weight of 463.978 Da .
Preparation Methods
The synthesis of 1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring and the sulfonyl chloride derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high yields and purity .
Chemical Reactions Analysis
1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The pathways involved in its action can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide include:
1-{N-(2-Chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide: This compound has a similar structure but with a different substitution pattern on the aromatic rings.
1-{N-[(4-Fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl}-4-piperidinecarboxamide: This compound features a fluorine atom instead of chlorine, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-15-4-2-3-5-19(15)25(30(28,29)18-8-6-17(22)7-9-18)14-20(26)24-12-10-16(11-13-24)21(23)27/h2-9,16H,10-14H2,1H3,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQTWFPEFCWELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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